Cas no 148193-37-7 (1,2-Benzisothiazol-3(2H)-one,6-amino-)
148193-37-7 structure
Product Name:1,2-Benzisothiazol-3(2H)-one,6-amino-
Numero CAS:148193-37-7
MF:C7H6N2OS
MW:166.200339794159
CID:223018
PubChem ID:16206280
Update Time:2025-08-05
1,2-Benzisothiazol-3(2H)-one,6-amino- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzisothiazol-3(2H)-one,6-amino-
- 6-Amino-1,2-benzothiazol-3(2H)-one
- LogP
- AKOS026727181
- Z1262664713
- 148193-37-7
- 6-Amino-1,2-benzisothiazol-3(2H)-one
- 6-amino-2,3-dihydro-1,2-benzothiazol-3-one
- SCHEMBL5807922
- CCRIS 6372
- 6-Amino-1,2-benzothiazol-3-ol
- DTXSID10933335
- EN300-142436
-
- Inchi: 1S/C7H6N2OS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,8H2,(H,9,10)
- Chiave InChI: SZAVJMSBSRKTQG-UHFFFAOYSA-N
- Sorrisi: S1C2C=C(C=CC=2C(N1)=O)N
Proprietà calcolate
- Massa esatta: 166.02018
- Massa monoisotopica: 166.020084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 185
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.4
- XLogP3: 0.6
Proprietà sperimentali
- Densità: 1.473
- Indice di rifrazione: 1.731
- PSA: 55.12
1,2-Benzisothiazol-3(2H)-one,6-amino- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-142436-0.05g |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 0.05g |
$474.0 | 2023-05-20 | ||
| Enamine | EN300-142436-0.1g |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 0.1g |
$619.0 | 2023-05-20 | ||
| Enamine | EN300-142436-0.25g |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 0.25g |
$883.0 | 2023-05-20 | ||
| Enamine | EN300-142436-0.5g |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 0.5g |
$1393.0 | 2023-05-20 | ||
| Enamine | EN300-142436-1.0g |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 1g |
$1785.0 | 2023-05-20 | ||
| Enamine | EN300-142436-2.5g |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 2.5g |
$3501.0 | 2023-05-20 | ||
| Enamine | EN300-142436-5.0g |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 5g |
$5179.0 | 2023-05-20 | ||
| Enamine | EN300-142436-10.0g |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 10g |
$7681.0 | 2023-05-20 | ||
| 1PlusChem | 1P01ADNA-50mg |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 90% | 50mg |
$648.00 | 2023-12-21 | |
| 1PlusChem | 1P01ADNA-100mg |
6-amino-2,3-dihydro-1,2-benzothiazol-3-one |
148193-37-7 | 90% | 100mg |
$827.00 | 2023-12-21 |
1,2-Benzisothiazol-3(2H)-one,6-amino- Letteratura correlata
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
148193-37-7 (1,2-Benzisothiazol-3(2H)-one,6-amino-) Prodotti correlati
- 2634-33-5(Benzoisothiazol-3-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso